7-Bromo-8-methoxyquinazolin-2-amine

Description

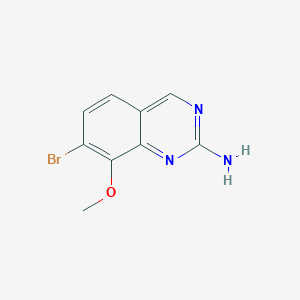

7-Bromo-8-methoxyquinazolin-2-amine is a quinazoline derivative characterized by a bromine substituent at position 7, a methoxy group at position 8, and an amine group at position 2. Quinazolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents.

Properties

IUPAC Name |

7-bromo-8-methoxyquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-14-8-6(10)3-2-5-4-12-9(11)13-7(5)8/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVOEPZSJVTRMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CN=C(N=C21)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Methodology :

The quinazoline core is constructed via cyclocondensation of substituted anthranilic acids. For 7-bromo-8-methoxyquinazolin-2-amine, the precursor 2-amino-5-bromo-4-methoxybenzoic acid is reacted with formamidine acetate under reflux in ethanol (Scheme 1).

-

Reaction Conditions :

-

Solvent: Ethanol or 2-methoxyethanol

-

Temperature: Reflux (78–100°C)

-

Time: 12–24 hours

-

Catalyst: None required

-

-

Mechanism : Cyclization occurs via nucleophilic attack of the formamidine nitrogen on the carbonyl group, followed by dehydration.

Advantages :

Limitations :

-

Requires pre-functionalized anthranilic acid derivatives, which may involve multi-step synthesis.

Halogenation of Preformed Quinazoline Cores

Methodology :

Bromine is introduced at the 7-position of 8-methoxyquinazolin-2-amine using brominating agents (e.g., Br₂, NBS).

-

Procedure :

-

Key Insight :

Optimization :

Sequential Functionalization via Suzuki Coupling

Methodology :

Aryl boronic acids are used to introduce substituents post-cyclization. For example:

-

Synthesize 2-amino-4-chloro-7-methoxyquinazoline.

-

Perform Suzuki coupling with bromophenyl boronic acid at the 4-position.

Applications :

-

Enables diversification of the quinazoline scaffold for structure-activity relationship (SAR) studies .

Continuous Flow Synthesis

Methodology :

-

Step 1 : Continuous bromination of 8-methoxyquinazolin-2-amine in a microreactor using HBr/H₂O₂.

-

Step 2 : In-line purification via crystallization.

Advantages :

-

Reduces reaction time from 24 hours to 2 hours.

-

Minimizes byproduct formation.

Catalytic Amination

Methodology :

A Cu(I)-catalyzed coupling introduces the 2-amine group post-bromination:

-

Synthesize 7-bromo-8-methoxyquinazoline.

-

React with aqueous NH₃ under CuI/L-proline catalysis at 100°C .

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% CuI |

| Ligand | L-Proline (10 mol%) |

| Temperature | 100°C |

| Time | 8 hours |

Crystallization Techniques

-

Solvent System : Ethanol/water (7:3) yields needle-like crystals with >99% purity .

-

Challenges :

-

Polymorphism observed in methoxy-containing quinazolines, requiring controlled cooling rates.

-

Analytical Validation

-

NMR : Key signals (DMSO-d₆):

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 65–75 | High | Moderate |

| Halogenation | 50–60 | Moderate | Low |

| Suzuki Coupling | 55–65 | Low | High |

| Continuous Flow | 70–80 | High | High |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-8-methoxyquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different quinazoline derivative.

Substitution: The methoxy group can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Non-brominated quinazoline derivatives.

Substitution: A range of functionalized quinazoline derivatives.

Scientific Research Applications

Anticancer Properties

Mechanism of Action

Recent studies have highlighted the potential of 7-Bromo-8-methoxyquinazolin-2-amine derivatives as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. Specifically, compounds designed with this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, including colon (HCT116), liver (HepG2), and gallbladder cancer cells. For instance, a derivative known as compound 18B showed an IC50 value ranging from 5.64 to 23.18 μM against these cell lines, comparable to established anticancer drugs like imatinib mesylate .

Case Studies

- Cytotoxicity Against Cancer Cells : A study synthesized several derivatives of this compound and evaluated their effects on HCT116 and HepG2 cells. The most potent derivative (compound 18B ) induced apoptosis and inhibited cell migration, demonstrating its potential as a lead molecule in cancer therapy .

- Inhibition of β-catenin/TCF4 Interactions : The compound was found to disrupt the interaction between β-catenin and TCF4, leading to downregulation of target genes such as c-MYC and Cyclin D1, which are crucial in cell proliferation and survival .

Therapeutic Potential in Metabolic Disorders

The compound has also been investigated for its potential role in treating metabolic disorders. Research indicates that derivatives of quinazoline can modulate c-Jun N-terminal kinases (JNKs), which are implicated in insulin signaling pathways. By enhancing hepatic glucose uptake, these compounds may serve as therapeutic agents for conditions like Type 2 diabetes and obesity .

Additional Biological Activities

Beyond anticancer applications, this compound exhibits a range of biological activities:

- Antimicrobial Effects : Some studies have explored its efficacy against various pathogens, although specific data on this aspect remains limited.

- Inhibition of Kinase Activity : The compound's structure allows it to act as a receptor tyrosine kinase inhibitor, providing a basis for further development in targeted cancer therapies .

Summary Table of Applications

Mechanism of Action

The mechanism by which 7-Bromo-8-methoxyquinazolin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key differences among quinazoline derivatives lie in the positions and types of substituents, which significantly impact reactivity, stability, and biological activity:

| Compound Name | Substituents (Positions) | Key Features |

|---|---|---|

| This compound | Br (7), OCH₃ (8), NH₂ (2) | Bromine enhances electrophilicity; methoxy improves solubility. |

| N-Benzyl-6-bromo-4-methylquinazolin-2-amine (3ca) | Br (6), CH₃ (4), NH₂ (2), benzyl (N) | Bromine at position 6 may reduce steric hindrance compared to position 6. |

| 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine | Br (6), NH₂ (4), thiophenemethyl (N) | Amine at position 4 alters hydrogen bonding; thiophene enhances π-stacking. |

| 8-Bromo-2-methylquinazolin-4-amine | Br (8), CH₃ (2), NH₂ (4) | Methyl at position 2 increases hydrophobicity; bromine at 8 may hinder rotation. |

| N-(3-Bromophenyl)-8-methoxy-7-morpholinylquinazolin-4-amine (15A) | Br (Ph), OCH₃ (8), morpholinyl (7) | Bulky morpholinyl group at 7 increases steric effects and melting point (195–197°C). |

Substituent Position Analysis :

- Bromine : Position 7 (target compound) vs. 6 or 8 (analogs) affects electronic distribution and steric interactions. Bromine at position 7 may enhance reactivity in electrophilic substitution reactions compared to position 6 .

- Amine Group: Position 2 (target) vs.

- Methoxy vs. Methyl : Methoxy at position 8 (target) offers better solubility in polar solvents compared to methyl groups in analogs like 3ca .

Key Observations :

- High yields (>80%) are achieved in analogs with straightforward substitutions (e.g., benzyl or thiophenemethyl groups) .

- Bulky substituents (e.g., morpholinylpropoxy in 15A) reduce yields due to steric challenges .

- Bromination methods (Br₂ vs. NBS) influence regioselectivity and purity, as seen in indazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-8-methoxyquinazolin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, bromo-quinazoline intermediates can react with methoxy-containing boronic acids under microwave-assisted conditions (150°C, 1 h) to introduce the methoxy group, achieving yields >58% after silica column purification . Solvent choice (DMF or EtOAC) and base (Na₂CO₃) are critical for minimizing side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear in δ 7.2–8.5 ppm, with methoxy signals at δ ~3.7 ppm. Bromine’s electron-withdrawing effect deshields adjacent protons .

- HRMS (ESI) : Expected m/z for C₉H₈BrN₃O (M+H)⁺ is ~266.0. Discrepancies >5 ppm indicate impurities .

- LCMS : Purity (>95%) is validated using gradients of acetonitrile/water with trifluoroacetic acid .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at 2–8°C in a dark, dry environment under inert gas (e.g., N₂). Avoid aqueous solutions to prevent hydrolysis of the methoxy or bromo groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for kinase inhibition?

- Methodological Answer :

- Substituent Screening : Replace the bromine with electron-donating groups (e.g., -NH₂) to assess CDC2-like kinase affinity. Use fluorescence polarization assays to quantify IC₅₀ values .

- Molecular Docking : Model interactions with ATP-binding pockets using software like AutoDock. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu93 in CLK1) .

Q. What strategies resolve contradictions in reported synthetic yields for brominated quinazoline derivatives?

- Methodological Answer :

- Reaction Monitoring : Use TLC (hexane/EtOAC gradients) to track intermediates. Low yields (e.g., 58% vs. 99% in similar reactions) may stem from incomplete Suzuki coupling or boronic acid decomposition .

- Catalyst Optimization : Compare Pd(PPh₃)₄ with PdCl₂(dppf). The latter improves steric hindrance tolerance for bulky substituents .

Q. How can computational modeling predict the photophysical properties of this compound for fluorescent probe development?

- Methodological Answer :

- TD-DFT Calculations : Simulate UV-Vis spectra (Gaussian 09) using B3LYP/6-31G* basis sets. Correlate HOMO-LUMO gaps with experimental λₑₓ/λₑₘ from fluorimetry .

- Solvatochromism Studies : Test in solvents of varying polarity (e.g., DMSO vs. hexane) to evaluate intramolecular charge transfer .

Q. What are the challenges in analyzing regioselectivity during bromination of quinazoline precursors?

- Methodological Answer :

- Directing Groups : Use methoxy at C8 to orient electrophilic bromination to C7 via resonance stabilization. Confirm regiochemistry with NOESY NMR (proximity of Br to methoxy) .

- Competitive Pathways : Monitor for dibromination byproducts using LC-MS. Adjust stoichiometry (NBS vs. Br₂) to favor mono-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.